1H-pyrazol-1-ylacetonitrile
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Description
1H-pyrazol-1-ylacetonitrile is a compound with the molecular formula C5H5N3 . It is a weak base, with a molecular weight of 107.11 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The InChI code for this compound is 1S/C5H5N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,5H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 107.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 112 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
Pyrazole derivatives are recognized for their therapeutic potential, showcasing a vast array of biological activities. The multicomponent reactions (MCRs) offer an efficient pathway for synthesizing these derivatives, combining atoms and molecules in a single reaction vessel. This method is highly valued for its economy and potential in generating biologically active molecules containing the pyrazole moiety, with applications ranging from antibacterial and anticancer to antimalarial and anti-inflammatory activities (Diana Becerra, R. Abonía, J. Castillo, 2022).
Synthetic and Medicinal Aspects of Pyrazole Derivatives
Pyrazole scaffolds are essential in drug discovery, exhibiting a broad spectrum of medicinal properties such as anticancer, CNS agents, and anti-infective activities. Their structure-activity relationship (SAR) studies have been crucial, leading to several lead compounds for various disease targets. This highlights the versatility of pyrazole derivatives in developing potential drug candidates (S. Cherukupalli et al., 2017).
Pyrazole Heterocycles in Organic Synthesis
Pyrazole moiety, termed as a pharmacophore, plays a vital role in forming biologically active compounds. It serves as a useful synthon in organic synthesis, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis approaches involve condensation followed by cyclization, highlighting the pyrazole's role in medicinal chemistry (A. M. Dar, Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have shown a wide array of biological properties, stimulating research in this domain. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. This diversity in pharmacological effects makes pyrazoline derivatives an active area of study for developing novel therapeutic agents (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).
Properties
IUPAC Name |
2-pyrazol-1-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULXIRGBBDZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426910 |
Source
|
Record name | 1H-pyrazol-1-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113336-22-4 |
Source
|
Record name | 1H-pyrazol-1-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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